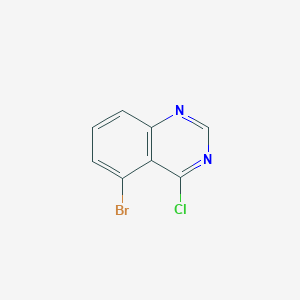

5-Bromo-4-chloroquinazoline

説明

5-Bromo-4-chloroquinazoline is a heterocyclic compound with the chemical formula C8H4BrClN2. It is characterized by the presence of bromine and chlorine atoms attached to a quinazoline core. This compound is known for its applications in pharmaceutical research and development .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloroquinazoline typically involves the halogenation of quinazoline derivatives. One common method includes the reaction of 4-chloroquinazoline with bromine in the presence of a suitable catalyst. The reaction conditions often involve elevated temperatures and controlled environments to ensure the selective substitution of the bromine atom at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors. These processes are designed to optimize yield and purity while minimizing the formation of by-products. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high quality of the final product .

化学反応の分析

Types of Reactions: 5-Bromo-4-chloroquinazoline undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.

Major Products:

Substitution Products: Depending on the nucleophile, products can include various substituted quinazolines.

Oxidation Products: Quinazoline N-oxides.

Reduction Products: Dihydroquinazolines.

科学的研究の応用

Anticancer Activity

5-Bromo-4-chloroquinazoline and its derivatives have been investigated for their potential as anticancer agents. The compound exhibits inhibitory effects on various cancer cell lines, making it a candidate for further development.

Case Studies

- Inhibition of Tumor Cell Proliferation : Research has shown that derivatives of this compound can inhibit the proliferation of tumor cell lines such as HCT-116 (human colorectal carcinoma) and T98G (human glioblastoma). For instance, a study reported that certain derivatives exhibited IC50 values as low as 2.0 µM against T98G cells, indicating strong antiproliferative activity compared to standard drugs like doxorubicin .

- VEGFR-2 Inhibition : Compounds containing the quinazoline structure, including this compound, have been evaluated for their ability to inhibit VEGFR-2, a receptor tyrosine kinase involved in tumor angiogenesis. One derivative demonstrated an IC50 of 0.117 µM against VEGFR-2, showcasing its potential as a therapeutic agent in cancer treatment .

| Compound | Target | IC50 (µM) | Cell Line |

|---|---|---|---|

| This compound derivative | VEGFR-2 | 0.117 | N/A |

| Derivative 10b | HCT-116 | 2.8 | Human colorectal carcinoma |

| Derivative 5d | MCF-7 | 4.81 | Human breast adenocarcinoma |

Phosphodiesterase Inhibition

Another significant application of this compound is its role as a phosphodiesterase (PDE) inhibitor, particularly targeting PDE7A.

Research Findings

- PDE7A Inhibition : A series of novel quinazoline derivatives were synthesized and tested for their ability to inhibit PDE7A. The results indicated that certain compounds exhibited good potency in inhibiting PDE7A, which is associated with anti-inflammatory effects . This inhibition can potentially lead to increased levels of cyclic AMP (cAMP), providing therapeutic benefits in conditions like asthma and chronic obstructive pulmonary disease (COPD).

Molecular Docking Studies

Molecular docking studies have been employed to understand the interaction between this compound derivatives and their biological targets.

Insights from Docking Studies

- Binding Affinity : Molecular docking simulations revealed that these compounds could bind effectively to the active sites of target enzymes such as VEGFR-2 and PDE7A, supporting the experimental findings of their inhibitory activities .

Synthesis and Characterization

The synthesis of this compound involves several chemical reactions, including halogenation and cyclocondensation processes.

Synthesis Pathway

- Starting Materials : The synthesis begins with anthranilamide derivatives which undergo bromination.

- Cyclocondensation : Following halogenation, cyclocondensation with benzaldehyde leads to the formation of quinazoline derivatives.

- Characterization Techniques : Compounds are characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm their structures .

作用機序

The mechanism of action of 5-Bromo-4-chloroquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

類似化合物との比較

4-Chloroquinazoline: Lacks the bromine atom, making it less reactive in certain substitution reactions.

5-Bromoquinazoline: Lacks the chlorine atom, which affects its chemical properties and reactivity.

4,5-Dichloroquinazoline: Contains two chlorine atoms, leading to different reactivity patterns compared to 5-Bromo-4-chloroquinazoline.

Uniqueness: this compound is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and chemical properties.

生物活性

5-Bromo-4-chloroquinazoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in cancer treatment and antiviral applications. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesized derivatives, their mechanisms of action, and relevant case studies.

This compound belongs to the quinazoline family, which is characterized by a bicyclic structure containing two nitrogen atoms. Its molecular formula is C8H4BrClN2, and it has been identified as a potential scaffold for the development of various bioactive compounds.

Quinazoline derivatives, including this compound, have been extensively studied for their ability to inhibit receptor tyrosine kinases (RTKs), which play a crucial role in tumor cell proliferation and survival. Notably, these compounds can inhibit key RTKs such as:

- Platelet-Derived Growth Factor Receptor Beta (PDGFR-β)

- Vascular Endothelial Growth Factor Receptor (VEGFR-2)

- Epidermal Growth Factor Receptor (EGFR)

These interactions can lead to the suppression of tumor growth and induction of apoptosis in cancer cells .

Case Studies

In a study evaluating various 4-anilinoquinazolines, several derivatives exhibited potent antiproliferative effects against tumor cell lines such as HCT-116 (colorectal carcinoma) and T98G (glioblastoma). For instance, compound 10b demonstrated IC50 values of 2.8 µM against HCT-116 and 2.0 µM against T98G cells, outperforming traditional chemotherapeutics like doxorubicin .

Antiviral Activity

Recent research has also highlighted the antiviral potential of quinazoline derivatives. A series of novel 4-thioquinazoline derivatives were synthesized and tested for their antiviral activity against Tobacco Mosaic Virus (TMV). Among these compounds, some exhibited moderate to good antiviral activity with effective concentration (EC50) values significantly lower than that of standard antiviral agents like Ribavirin .

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives is heavily influenced by their structural modifications. The presence of halogen substituents at specific positions on the quinazoline ring has been correlated with enhanced biological activity. For example:

| Compound | Substituent | IC50 (µM) against HCT-116 | IC50 (µM) against T98G |

|---|---|---|---|

| 10b | Br at C5 | 2.8 | 2.0 |

| 10c | Cl at C4 | TBD | TBD |

This table illustrates how specific substitutions can enhance the antiproliferative effects of these compounds.

Safety and Toxicity

While exploring the biological activities of this compound, it is essential to consider its safety profile. According to safety data sheets, this compound is classified as harmful if swallowed or inhaled, indicating the need for caution in handling and application .

特性

IUPAC Name |

5-bromo-4-chloroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2/c9-5-2-1-3-6-7(5)8(10)12-4-11-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCVRQUJTALTMRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50588580 | |

| Record name | 5-Bromo-4-chloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2148-38-1 | |

| Record name | 5-Bromo-4-chloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。